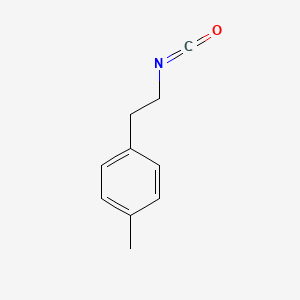
1-(2-Isocyanatoethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isocyanate compounds often involves the transformation of primary amine groups present in the polymer into isocyanates using equimolar amounts of diphosgene or triphosgene and a soluble tertiary amine as the acid scavenger . The transformation of all amine groups takes place quasi-simultaneously and instantaneously as shown by the invariability of the chain length of the polymer and the absence of crosslinked products .Chemical Reactions Analysis
Isocyanates, including “1-(2-Isocyanatoethyl)-4-methylbenzene”, can undergo a variety of chemical reactions. For instance, they can react with water to form carbamate or imidic acid . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Applications De Recherche Scientifique
Polymer Chemistry and Material Science
"1-(2-Isocyanatoethyl)-4-methylbenzene" plays a crucial role in polymer chemistry, particularly in the synthesis and modification of polymers. For instance, it is utilized in the development of polymer-supported quenching reagents for the parallel purification of crude reaction products obtained from solution-phase syntheses. This methodology simplifies the isolation process of desired products, making it a valuable tool in combinatorial chemistry and material science due to its efficiency and mechanical simplicity (Booth & Hodges, 1997).
Organic Synthesis
In organic synthesis, "this compound" is involved in the creation of complex organic structures. It has been used in the synthesis of novel biobased aromatic triols for the development of segmented polyurethanes. These triols, derived from alkyne fatty acid methyl esters, are instrumental in producing biobased materials with potential applications in sustainable material science (Lligadas et al., 2007).
Catalysis and Reaction Mechanisms
"this compound" is also significant in studies related to catalysis and reaction mechanisms. Research involving the isomerization and transethylation reactions catalyzed by molecular sieve catalysts sheds light on the intricate balance between Brønsted and Lewis acid sites in catalysis. Such studies contribute to a deeper understanding of catalytic selectivity and efficiency, which is crucial for designing more effective catalysts in industrial and environmental applications (Csicsery & Hickson, 1970).
Energy Storage and Conversion
The compound's derivatives are explored in the field of energy storage and conversion, particularly in the development of catholyte materials for non-aqueous redox flow batteries. Research in this area focuses on enhancing the chemical stability and solubility of catholyte materials in their charged state, which is crucial for improving the performance and longevity of redox flow batteries. This contributes significantly to the advancement of energy storage technologies, which are vital for renewable energy utilization and sustainability (Zhang et al., 2017).
Mécanisme D'action
Target of Action
1-(2-Isocyanatoethyl)-4-methylbenzene, also known as 2-Isocyanatoethyl methacrylate , is a type of isocyanate compound. Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, the primary targets of this compound are likely to be these compounds.
Safety and Hazards
Isocyanate compounds can be hazardous. For example, Methacryloyloxyethyl isocyanate is an extremely poisonous liquid which can be fatal if inhaled, absorbed through skin, or consumed orally . It can also burn eyes and skin on contact . Similarly, 2-Isocyanatoethyl methacrylate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction .
Analyse Biochimique
Biochemical Properties
1-(2-Isocyanatoethyl)-4-methylbenzene plays a significant role in biochemical reactions . It has been used in the methacrylation reaction for the fabrication of functional hydrogels, which are crucial in tissue engineering and regenerative medicine
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isocyanates can undergo hydrolysis across both the N-C and C-O bonds to form carbamate or imidic acid
Propriétés
IUPAC Name |
1-(2-isocyanatoethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INACVOYMUBCLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
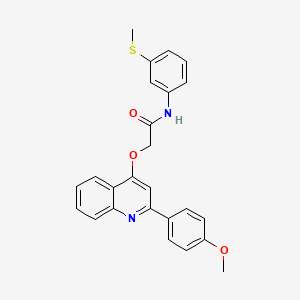
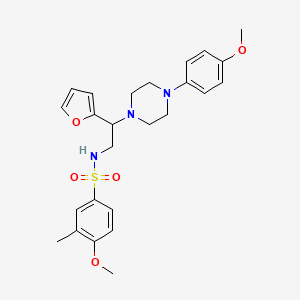
![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2827439.png)
![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)
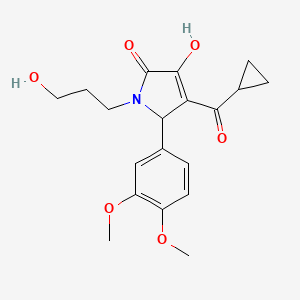
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)



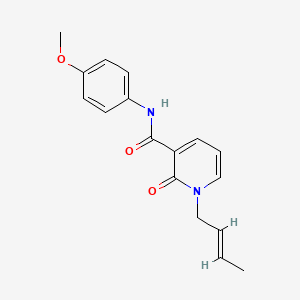
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2827451.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827453.png)

![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)
